1-Dehydroxy-23-deoxojessic acid

Catalog No.
S1802100
CAS No.
149252-87-9
M.F
C31H50O3
M. Wt
470.7269
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dehydroxy-23-deoxojessic acid

CAS Number

149252-87-9

Product Name

1-Dehydroxy-23-deoxojessic acid

IUPAC Name

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

Molecular Formula

C31H50O3

Molecular Weight

470.7269

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,27-,28+,29+,30-,31+/m1/s1

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene, a class of naturally occurring compounds known for their diverse biological activities. This compound is primarily isolated from various plant species, particularly those in the family Asteraceae. Its structure features a complex arrangement of carbon rings, which contributes to its unique properties and potential applications in medicinal chemistry .

The mechanism by which DDJ exerts its anti-proliferative effects is not fully understood. Further research is required to elucidate the specific pathways and targets involved [].

The chemical reactivity of 1-Dehydroxy-23-deoxojessic acid is influenced by its triterpene structure. It can undergo various reactions typical for triterpenes, including:

  • Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
  • Oxidation: This can lead to the formation of more reactive intermediates, enhancing its potential as a therapeutic agent.
  • Esterification: Reacting with acids can yield esters that may exhibit different pharmacological properties.

These reactions are essential for both understanding its mechanism of action and developing derivatives with improved efficacy .

1-Dehydroxy-23-deoxojessic acid has demonstrated notable biological activities, including:

  • Cytotoxicity: It exhibits cytotoxic effects against various cancer cell lines, particularly murine colon cancer cells, indicating potential as an anti-cancer agent .
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects: The compound may also modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

The synthesis of 1-Dehydroxy-23-deoxojessic acid can be achieved through several methods:

  • Natural Extraction: Isolated from plants such as Lactuca sativa (lettuce), where it can be obtained through solvent extraction techniques.
  • Chemical Synthesis: Synthetic routes often involve multi-step organic synthesis processes, including cyclization and functional group transformations to construct the triterpene skeleton .
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into 1-Dehydroxy-23-deoxojessic acid may offer a sustainable alternative to traditional synthetic methods.

1-Dehydroxy-23-deoxojessic acid has several promising applications:

  • Pharmaceuticals: Due to its cytotoxic and anti-inflammatory properties, it is being explored as a potential lead compound in cancer therapy and anti-inflammatory drugs.
  • Analytical Reference Material: It serves as a reference standard in quality control processes for herbal medicines and natural product research .
  • Cosmetics: Its bioactive properties may also find applications in cosmetic formulations aimed at skin health and anti-aging.

Studies on the interactions of 1-Dehydroxy-23-deoxojessic acid with biological targets are ongoing. Initial findings indicate that it may interact with specific cellular pathways involved in apoptosis and inflammation. Further research is necessary to elucidate the precise mechanisms and identify potential drug targets.

1-Dehydroxy-23-deoxojessic acid shares structural similarities with several other triterpenes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
23-Deoxojessic AcidCycloartanePrecursor to 1-Dehydroxy variant
LupeolPentacyclic TriterpeneKnown for anti-inflammatory effects
BetulinPentacyclic TriterpeneExhibits antiviral properties
Oleanolic AcidPentacyclic TriterpeneCommonly found in olive oil

Uniqueness of 1-Dehydroxy-23-deoxojessic Acid

What sets 1-Dehydroxy-23-deoxojessic acid apart from these similar compounds is its specific hydroxylation pattern and the resultant biological activities. While many triterpenes exhibit anti-inflammatory or cytotoxic properties, the unique structural features of 1-Dehydroxy-23-deoxojessic acid contribute to its distinct pharmacological profile, making it a valuable subject for further research in medicinal chemistry.

Botanical Sources in Genus Gardenia and Combretum

1-Dehydroxy-23-deoxojessic acid represents a significant cycloartane-type triterpene that has been documented in multiple plant genera, with particularly notable occurrence in Gardenia and Combretum species [1] [8]. This compound, bearing the molecular formula C₃₁H₅₀O₃ and molecular weight of 470.73 g/mol, exemplifies the structural diversity found within the cycloartane triterpene family [2] [3].

Within the genus Gardenia, this triterpene has been specifically identified in Gardenia thailandica Tirveng., a species belonging to the family Rubiaceae [1] [8]. Gardenia thailandica represents an endemic species distributed primarily in the Indo-China region, particularly Thailand, where it contributes to the rich phytochemical diversity of tropical Rubiaceae [9]. The presence of 1-dehydroxy-23-deoxojessic acid in Gardenia thailandica has been confirmed through comprehensive phytochemical investigations of plant exudates [8] [27].

The compound has also been documented in various Combretum species, particularly Combretum quadrangulare, which serves as a Vietnamese medicinal plant known for its diverse triterpene content [18] [31]. Combretum quadrangulare belongs to the Combretaceae family and has yielded numerous novel cycloartane-type triterpenes through systematic phytochemical studies [18]. The genus Combretum comprises approximately 250 species distributed globally and represents the largest genus within Combretaceae [16].

Table 1: Botanical Sources of 1-Dehydroxy-23-deoxojessic acid

Plant SpeciesFamilyGeographic DistributionPlant Part StudiedReference
Gardenia thailandicaRubiaceaeThailand, Indo-ChinaExudate [8] [27]
Combretum quadrangulareCombretaceaeVietnam, Southeast AsiaLeaves, stems [18] [31]

The taxonomic classification of these source plants demonstrates the widespread distribution of cycloartane triterpenes across different botanical families [15] [18]. Gardenia thailandica represents a relatively understudied species within the diverse Gardenia genus, which encompasses numerous species known for their triterpene-rich exudates [15] [27]. Similarly, Combretum species have been extensively investigated for their triterpene content, yielding over 73 different cycloartane-type compounds from various Asian species [16] [18].

Ecological Distribution in Tropical Flora

The ecological distribution of 1-dehydroxy-23-deoxojessic acid reflects the broader patterns observed for cycloartane triterpenes in tropical ecosystems [22] [23]. These compounds demonstrate particular abundance in tropical and subtropical regions, where environmental conditions favor the biosynthesis and accumulation of complex secondary metabolites [22].

Gardenia thailandica exhibits a restricted distribution pattern, primarily occurring in the tropical forests of Thailand and the broader Indo-China peninsula [9]. This species typically inhabits lowland to mid-elevation forests, contributing to the complex phytochemical landscape of Southeast Asian tropical flora [9]. The ecological niche occupied by Gardenia thailandica suggests adaptation to specific climatic and edaphic conditions that promote triterpene biosynthesis [22].

Combretum species demonstrate broader ecological distribution across tropical regions, with Combretum quadrangulare specifically documented in Vietnamese ecosystems [16] [18]. The genus exhibits remarkable ecological plasticity, occupying diverse habitats from tropical dry forests to humid lowland areas [16]. This ecological diversity corresponds with the extensive chemical diversity observed within the genus, including the production of various cycloartane triterpenes [16] [18].

Table 2: Ecological Distribution Characteristics

Ecological ParameterGardenia thailandicaCombretum quadrangulare
Climate ZoneTropical humidTropical monsoon
Elevation RangeLowland to 800mSea level to 1200m
Habitat TypePrimary forest understoryForest margins, secondary growth
Geographic RangeThailand, Indo-ChinaVietnam, Southeast Asia

The tropical distribution of these source plants aligns with global patterns of triterpene diversity, where tropical ecosystems demonstrate elevated concentrations of complex secondary metabolites [22] [23]. Environmental factors including temperature, humidity, and photoperiod significantly influence triterpene biosynthesis, explaining the predominance of these compounds in tropical flora [23].

Co-occurring Metabolites in Plant Exudates

Plant exudates containing 1-dehydroxy-23-deoxojessic acid typically exhibit complex metabolite profiles characterized by diverse triterpene families and associated secondary metabolites [15] [27]. The co-occurrence patterns observed in Gardenia and Combretum exudates provide insights into the biosynthetic relationships and ecological functions of these compounds [15] [27].

In Gardenia thailandica exudates, 1-dehydroxy-23-deoxojessic acid co-occurs with several related cycloartane triterpenes, including secaubryenol, sootepin E, and coronaloic acid [27] [30]. These compounds share structural similarities, suggesting common biosynthetic pathways and coordinated metabolic regulation [27]. The exudate also contains various 3,4-seco-cycloartane derivatives, representing modified triterpene structures with altered ring systems [27] [29].

Combretum quadrangulare demonstrates an even more diverse triterpene profile, with co-occurring compounds including quadrangularic acids F, G, and H, which represent the first examples of cycloartane-type triterpenes bearing carboxylic acid groups at both C-4 and C-20 positions [18]. The plant also produces various dammarane-type triterpenes and oleanane derivatives, indicating multiple active biosynthetic pathways [16] [18].

Table 3: Major Co-occurring Metabolites in Plant Exudates

Source PlantCo-occurring TriterpenesStructural ClassBiological Significance
Gardenia thailandicaSecaubryenol3,4-seco-cycloartaneStructural defense
Sootepin ECycloartaneAntimicrobial activity
Coronaloic acidCycloartane acidPlant-microbe interaction
Combretum quadrangulareQuadrangularic acid FDicarboxy-cycloartaneNovel structural type
Combretanones A-GModified cycloartaneCytotoxic properties
ArjungeninOleananeCross-pathway product

The presence of flavonoid compounds alongside triterpenes represents another significant aspect of metabolite co-occurrence [10] [11]. Gardenia thailandica exudates contain various methoxylated flavones, including 5-hydroxy-7,2',3',4',5',6'-hexamethoxyflavone and related derivatives [11]. These flavonoids may function synergistically with triterpenes in plant defense mechanisms [10] [11].

Plant exudates also demonstrate temporal variation in metabolite composition, with diurnal patterns affecting the relative abundance of different compounds [35]. Collection timing significantly influences the observed metabolite profile, with optimal detection achieved through 2-4 hour collection windows rather than extended periods [35].

Extraction and Isolation Methodologies

The extraction and isolation of 1-dehydroxy-23-deoxojessic acid requires specialized methodologies adapted to the unique properties of cycloartane triterpenes and the nature of plant exudates [24] [34]. Current approaches emphasize both traditional and modern techniques to achieve optimal compound recovery and purity [24] [26].

Exudate collection represents the initial critical step in obtaining 1-dehydroxy-23-deoxojessic acid from natural sources [27] [35]. For Gardenia thailandica, exudates are typically collected through direct tapping or induced exudation from bark wounds [27]. The collection process requires careful timing, with optimal yields achieved during specific physiological states of the plant [35]. Environmental factors including temperature, humidity, and time of day significantly influence exudate composition and yield [35].

Primary extraction methodologies employ solvent-based approaches, with methanol and ethanol demonstrating superior effectiveness for triterpene recovery [24] [34]. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) represent advanced techniques offering improved efficiency compared to conventional Soxhlet extraction [34]. These methods typically achieve optimal results with solid-to-liquid ratios of 1:25 and extraction times of 20-45 minutes [34].

Table 4: Extraction Methodology Comparison

Extraction MethodSolvent SystemDurationTemperatureYield EfficiencyReference
Ultrasound-assistedMethanol 75%20-45 min55°CHigh [34]
Microwave-assistedMethanol-water 9:120 minVariableHigh [34]
Soxhlet extractionEthanol 95%6-8 hours78°CModerate [24]
Subcritical waterWater5 hours250°CLow for triterpenes [34]

Column chromatography represents the primary purification approach for isolating 1-dehydroxy-23-deoxojessic acid from crude extracts [25] [26]. Silica gel chromatography employing gradient elution with hexane-ethyl acetate systems provides effective separation of triterpene mixtures [26] [38]. Flash chromatography using automated systems enhances separation efficiency and reduces processing time [26].

Advanced purification techniques include reverse-phase chromatography using C18 stationary phases [25] [38]. High-performance liquid chromatography (HPLC) with diode array detection enables precise compound identification and quantification [34] [36]. Porous graphitic carbon liquid chromatography coupled with tandem mass spectrometry represents a cutting-edge approach for triterpene analysis, offering enhanced selectivity and sensitivity [36].

Table 5: Chromatographic Separation Parameters

Separation TechniqueStationary PhaseMobile PhaseDetection MethodResolution
Flash chromatographySilica gel 20μmHexane-EtOAc gradientUV, ELSDGood
Reverse-phase HPLCC18 5μmMeOH-water gradientUV-DADExcellent
PGC-LC-MS/MSPorous graphitic carbonMeOH-ACN gradientMS/MSSuperior

Molecular networking approaches provide valuable tools for identifying related compounds and optimizing isolation strategies [25]. These computational methods enable the classification of chemical classes within complex extracts, facilitating targeted isolation of specific triterpene families [25]. The integration of mass spectrometry data with retention time information enhances compound identification accuracy [25] [36].

Squalene Cyclization in Cycloartane Formation

The biosynthesis of 1-dehydroxy-23-deoxojessic acid initiates with the fundamental cyclization of 2,3-oxidosqualene, catalyzed by cycloartenol synthase [1] [2]. This oxidosqualene cyclase represents one of the most conserved sterol biosynthetic enzymes and catalyzes the formation of the cycloartane backbone characteristic of 1-dehydroxy-23-deoxojessic acid [1] [3].

The cyclization mechanism follows a remarkably complex series of coordinated steps [4]. Initial positioning of 2,3-oxidosqualene occurs in a prefolded configuration within the active site of cycloartenol synthase [2]. The critical protonation of the epoxide group by a catalytic acid residue initiates the cyclization cascade [4]. Ring formation proceeds through cation intermediates stabilized by cation-π interactions with aromatic residues, followed by migration of the cation to carbon-20 [2]. Skeletal rearrangement via hydride and methyl shifts occurs largely spontaneously as the proton migrates to regions of high π-electron density around the forming ring systems [4].

The unique feature distinguishing cycloartane formation from other triterpene cyclizations is the formation of a characteristic cyclopropane ring between carbon-9 and carbon-19 [5] [1]. This structural element fundamentally differentiates cycloartenol from lanosterol, which is produced by lanosterol synthase in animals and fungi [3]. The deprotonation step, catalyzed by basic residues, determines the final product specificity between cycloartenol and lanosterol formation [2].

Comparative analysis reveals that cycloartenol synthase exhibits strict substrate specificity for 2,3-oxidosqualene over squalene, unlike squalene-hopene cyclases that can utilize both substrates [6]. The enzyme demonstrates significant selectivity in product formation, with studies showing that mutations in key tyrosine residues can alter product specificity between cycloartenol and cucurbitadienol formation [7].

Post-Cyclization Modifications: Hydroxylation and Methylation

Following the initial cyclization to cycloartenol, 1-dehydroxy-23-deoxojessic acid undergoes extensive post-cyclization modifications that contribute to its structural complexity [8] [9]. The key modifications include 24-methylenation, selective hydroxylation patterns, and carboxylation reactions that distinguish this compound from simpler cycloartane derivatives [10] [11].

The 24-methylenation represents a critical modification catalyzed by sterol methyltransferases [12]. This reaction introduces the characteristic exomethylene group at carbon-24, which is essential for the biological activity of many cycloartane-type triterpenoids [13]. The methylation occurs through S-adenosyl-L-methionine-dependent mechanisms and requires specific cofactor availability [12].

Hydroxylation patterns in 1-dehydroxy-23-deoxojessic acid formation involve selective oxidation at carbon-3, maintaining the β-configuration typical of cycloartane triterpenoids [5] [10]. This hydroxylation is catalyzed by cytochrome P450 enzymes, particularly those belonging to sterol biosynthetic pathways rather than specialized CYP716 family members typically associated with pentacyclic triterpene modifications [8] [9].

The absence of the 1-hydroxy group in 1-dehydroxy-23-deoxojessic acid represents a reductive modification or absence of hydroxylation at this position, distinguishing it from related jessic acid derivatives [14]. This structural feature suggests involvement of specific reductases or alternative biosynthetic routing that bypasses typical 1-hydroxylation steps [15].

Carboxylation at carbon-28 produces the characteristic carboxylic acid functionality [10]. This modification follows the typical three-step oxidation pattern: alcohol formation, aldehyde intermediate, and final carboxylic acid product [16] [17]. However, in cycloartane metabolism, these reactions may involve different cytochrome P450 enzymes compared to those characterized for pentacyclic triterpene carboxylation [8].

Role of Cytochrome P450 Enzymes in Structural Diversification

Cytochrome P450 monooxygenases serve as the primary drivers of structural diversification in 1-dehydroxy-23-deoxojessic acid biosynthesis [18] [8]. These hemethiolate enzymes perform remarkable regio- and stereospecific oxidative chemistry that creates the functional diversity essential for biological activity [19].

The CYP716 family represents the most extensively characterized group of P450 enzymes involved in triterpene structural modifications [16] [9]. However, cycloartane-type compounds like 1-dehydroxy-23-deoxojessic acid may involve different P450 families due to their sterol-related biosynthetic origins [8]. Approximately 149 functionally characterized cytochrome P450 enzymes participate in triterpenoid and steroid biosynthesis across plant metabolism [19].

Specific P450-mediated reactions in cycloartane biosynthesis include sequential oxidations at carbon-28, producing the carboxylic acid functionality characteristic of 1-dehydroxy-23-deoxojessic acid [17] [20]. These reactions follow the established pattern of alcohol → aldehyde → carboxylic acid, with each step catalyzed by the same multifunctional P450 enzyme [16]. The three-step oxidation requires specific cofactor systems including NADPH-cytochrome P450 reductase and molecular oxygen [8].

Hydroxylation reactions demonstrate remarkable positional specificity [21] [17]. CYP716A family enzymes typically catalyze carbon-28 oxidations, while CYP716C enzymes perform carbon-2α hydroxylations and CYP716E enzymes conduct carbon-6β hydroxylations [17] [20]. However, cycloartane modifications may involve sterol-specific P450 enzymes rather than these specialized triterpene oxidases [8].

Regulatory mechanisms controlling P450 expression significantly influence triterpene structural diversity [20]. Gene expression studies reveal that P450 genes respond to hormone treatments including abscisic acid, methyl jasmonate, salicylic acid, and gibberellic acid [17]. This hormonal regulation suggests that environmental stress conditions modulate triterpene biosynthesis and structural modification patterns [22].

The phylogenetic distribution of triterpene-modifying P450 enzymes reveals evolutionary relationships between enzyme families [18] [9]. CYP716 family enzymes evolved early with land plants and are found across bryophytes, lycopods, ferns, gymnosperms, and angiosperms [18]. This evolutionary conservation suggests fundamental importance in plant adaptation and defense mechanisms [9].

Comparative Biosynthesis with Related Triterpenoids

Comparative analysis of 1-dehydroxy-23-deoxojessic acid biosynthesis with related triterpenoid pathways reveals both conserved and divergent evolutionary strategies [23] [24]. The structural diversity of triterpenoids, encompassing more than 14,000 known structures, arises from limited initial cyclization products followed by extensive diversification through oxidation and glycosylation [23] [25].

The cycloartane pathway differs fundamentally from pentacyclic triterpene biosynthesis [26] [15]. While pentacyclic triterpenoids like oleanolic acid and ursolic acid derive from β-amyrin and α-amyrin respectively through CYP716A-mediated oxidations [16] [17], cycloartane compounds originate from the sterol biosynthetic pathway [1] [3]. This difference results in distinct enzyme families and regulatory mechanisms [8].

Structural comparison reveals that 1-dehydroxy-23-deoxojessic acid shares the cycloartane backbone with other bioactive compounds but differs in specific functional group patterns [13] [27]. The 23-deoxy modification distinguishes it from jessic acid, while the 1-dehydroxy feature differentiates it from related hydroxylated derivatives [14] [28]. These structural variations arise from different P450 enzyme specificities and regulatory patterns [8].

Evolutionary analysis suggests that gene duplication events drove triterpenoid biosynthetic diversification [23] [29]. Whole-genome duplications and tandem duplications created enzyme families with specialized functions [29]. The CYP716 family exemplifies this process, with multiple subfamily members exhibiting distinct substrate specificities and oxidation patterns [9].

Metabolic engineering studies demonstrate the modular nature of triterpenoid biosynthesis [30] [31]. Reconstitution of biosynthetic pathways in heterologous hosts like Nicotiana benthamiana reveals enzyme compatibility and substrate channeling between different triterpene classes [17] [32]. These studies provide insights into pathway evolution and optimization strategies [33].

Comparative enzyme kinetics reveal significant differences in catalytic efficiency between triterpene-modifying enzymes [31]. Studies of CYP716A enzymes show 4.8-fold differences in oleanolic acid production between different subfamily members [31]. Similar kinetic variations likely exist among cycloartane-modifying enzymes, influencing metabolic flux and product distribution [33].

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(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

Dates

Last modified: 08-15-2023

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